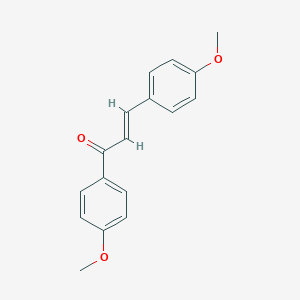

4,4a(2)-Dimethoxychalcone

Description

See also: Angelica keiskei root (part of).

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXVSZWKIHQDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314557 | |

| Record name | 4,4′-Dimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-89-9 | |

| Record name | 4,4′-Dimethoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-Dimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Dimethoxychalcone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the synthesis and characterization of novel dimethoxychalcone derivatives. Chalcones, belonging to the flavonoid family, are recognized for their α,β-unsaturated ketone core structure, which consists of two aromatic rings linked by a three-carbon bridge.[1] This scaffold is a cornerstone in medicinal chemistry due to its straightforward synthesis and the wide array of biological activities its derivatives possess, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2] The strategic placement of dimethoxy substituents on the aromatic rings can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile, making these derivatives a compelling area of research for novel therapeutic agents.[3][4]

This document moves beyond a simple recitation of protocols. It aims to provide a causal understanding of the experimental choices, ensuring that the described methodologies are not just steps to be followed but are understood as self-validating systems for producing and confirming novel chemical entities.

Part 1: Synthesis of Dimethoxychalcone Derivatives

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation , a reliable and versatile base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[5] This method's enduring prevalence is due to its operational simplicity and the high yields it typically affords.

Core Principle: The Claisen-Schmidt Condensation

The reaction proceeds via an aldol condensation mechanism. A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates the α-carbon of the acetophenone, generating a resonance-stabilized enolate.[5] This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting alkoxide intermediate is protonated by the solvent (typically ethanol), forming an aldol addition product. This intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones.[5]

Diagram: Mechanism of the Claisen-Schmidt Condensation

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of Substituted Chalcones

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, represent a critical class of organic compounds that serve as key precursors in the biosynthesis of flavonoids and as foundational structures in medicinal chemistry.[1][2] Their broad spectrum of pharmacological activities necessitates robust and unequivocal structural characterization.[2] This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation of substituted chalcones. By moving beyond mere data reporting, this document delves into the causal relationships between molecular structure and spectral output, offering field-proven insights to empower researchers in their analytical workflows.

The Chalcone Core: A Structural & Analytical Overview

Chalcones consist of two aromatic rings (conventionally labeled A and B) joined by a three-carbon α,β-unsaturated carbonyl system.[1] This conjugated system is the primary determinant of their unique spectroscopic properties. The substituents on rings A and B can modulate the electronic environment of the entire molecule, leading to predictable and interpretable shifts in spectral data. Accurate characterization is therefore not just a confirmation of synthesis but a deep verification of a molecule's electronic and structural integrity.

Caption: The core chalcone scaffold with key structural motifs.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and powerful tool for confirming the presence of the key α,β-unsaturated ketone functional group. The analysis hinges on identifying the characteristic stretching frequency of the carbonyl group (C=O), which is highly sensitive to its electronic environment.

Causality of Carbonyl Absorption

The defining feature in the IR spectrum of a chalcone is the strong absorption band for the C=O stretch, typically found between 1600-1700 cm⁻¹ .[3][4] Its precise position is a direct consequence of the extended conjugation across the molecule.

-

Conjugation Effect: Delocalization of π-electrons from the aromatic rings and the C=C double bond into the C=O bond reduces its double-bond character. This weakens the bond, lowering the energy required for vibration and thus shifting the absorption to a lower wavenumber (frequency) compared to a non-conjugated ketone (typically 1715 cm⁻¹). A very strong experimental band is often observed between 1655 cm⁻¹ and 1676 cm⁻¹ for the α,β-unsaturated carbonyl group.[5]

-

Conformational Isomers: In solution, chalcones can exist as a mixture of s-cis and s-trans conformers, which can lead to the appearance of a doublet or shoulder on the carbonyl peak.[3] The s-trans conformer generally absorbs at a lower frequency.[3] This phenomenon is often absent in solid-state measurements (e.g., KBr pellet), where the molecule is locked into a single conformation, resulting in a single, sharp C=O peak.[3]

Key Diagnostic IR Data for Chalcones

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretch (Ketone) | 1630 - 1680 | Strong, Sharp | The most diagnostic peak. Position is sensitive to substituents. |

| C=C Stretch (Alkenyl) | 1580 - 1625 | Medium to Strong | Often appears close to or overlapping with aromatic stretches. |

| C=C Stretch (Aromatic) | 1450 - 1610 | Medium to Weak | Multiple bands are expected. |

| =C-H Bending (trans-alkene) | 960 - 990 | Strong | A very useful peak for confirming the trans geometry of the double bond. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Appears just above 3000 cm⁻¹. |

Protocol: Solid-State IR Sample Preparation (KBr Pellet)

-

Trustworthiness: This method is preferred for chalcones as it minimizes the conformational flexibility seen in solution, preventing the splitting of the carbonyl absorption band and providing a cleaner, more representative spectrum of the ground state.[3]

-

Preparation: Gently grind 1-2 mg of the purified chalcone sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

-

Homogenization: Continue grinding until the mixture is a fine, homogeneous powder with a consistent, pale appearance.

-

Pressing: Transfer the powder to a pellet-pressing die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent disc.

-

Analysis: Carefully remove the KBr disc from the die and place it in the sample holder of the IR spectrometer for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information for the structural elucidation of chalcones, allowing for the unambiguous assignment of nearly every proton and carbon atom.

¹H NMR Spectroscopy: Diagnostic Signatures

The most informative region in the ¹H NMR spectrum of a chalcone is that of the two ethylenic protons, Hα and Hβ.

-

Chemical Shifts:

-

Hα: This proton, adjacent to the carbonyl group, is typically found further upfield (lower ppm).

-

Hβ: This proton is adjacent to aromatic ring B and is deshielded by the resonance effect of the carbonyl group, causing it to appear downfield (higher ppm) relative to Hα.[3]

-

-

Coupling Constant (J-value): The geometry of the double bond is unequivocally established by the coupling constant between Hα and Hβ. A large J-value of 15-16 Hz is definitive proof of a trans configuration.[3][6] A much smaller value (~8-10 Hz) would indicate a cis isomer, which is sterically less favorable and rarely isolated.[3]

-

Substituent Effects: Electron-donating groups (e.g., -OCH₃, -OH) on the aromatic rings will generally increase electron density throughout the conjugated system, leading to upfield shifts (shielding) of the vinylic and aromatic protons. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) will decrease electron density, causing downfield shifts (deshielding).[7]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone of the molecule.

-

The Carbonyl Carbon (C=O): This is the most downfield signal, typically appearing in the δ 186-197 ppm range, a characteristic signature of a conjugated ketone.[3]

-

The Ethylenic Carbons (Cα and Cβ): Due to polarization by the carbonyl group, the electron density is pulled towards the oxygen atom. This makes Cβ relatively electron-poor (deshielded, δ 137-145 ppm ) and Cα relatively electron-rich (shielded, δ 116-128 ppm ).[3] This opposing electronic nature is a key confirmatory feature.

Summary of Diagnostic NMR Data

| Nucleus | Atom Position | Typical Chemical Shift (δ, ppm) | Key Insights |

| ¹H | Hα (vinylic) | 7.1 - 8.2 | Doublet, coupled to Hβ. Upfield relative to Hβ.[3] |

| ¹H | Hβ (vinylic) | 7.4 - 8.1 | Doublet, coupled to Hα. Downfield relative to Hα.[3] |

| ¹H | Aromatic | 6.9 - 8.2 | Multiplet patterns depend on substitution.[3] |

| ¹³C | C=O (carbonyl) | 186 - 197 | Most downfield signal; confirms conjugated ketone.[3] |

| ¹³C | Cβ (vinylic) | 137 - 145 | Deshielded due to resonance with C=O.[3] |

| ¹³C | Cα (vinylic) | 116 - 128 | Shielded relative to Cβ.[3] |

| ¹³C | Aromatic | 120 - 165 | Multiple signals; positions sensitive to substituents. |

Protocol: Standard NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the chalcone. Chloroform-d (CDCl₃) is a common first choice.[1] For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[8]

-

Sample Weighing: Accurately weigh 5-10 mg of the purified chalcone sample.

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the tube and gently invert it or use a vortex mixer until the sample is completely dissolved. A brief sonication can aid dissolution if needed.

-

Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to ensure spectral quality.

-

Analysis: Insert the NMR tube into the spectrometer spinner and proceed with data acquisition. Start with a standard ¹H spectrum, followed by ¹³C and, if necessary, 2D experiments like COSY and HMBC for complex structures.[1]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound, confirming its elemental formula, and offers structural clues through the analysis of its fragmentation patterns.

Ionization & Fragmentation Causality

For chalcones, soft ionization techniques like Electrospray Ionization (ESI) are often used to clearly observe the protonated molecular ion [M+H]⁺. However, harsher techniques like Electron Impact (EI) or ambient ionization methods like Direct Analysis in Real Time (DART) are excellent for inducing fragmentation.[9]

The fragmentation of the chalcone backbone is not random; it follows predictable pathways dictated by the stability of the resulting fragments. The most common fragmentation pathways involve cleavage on either side of the carbonyl group.[3]

Caption: Common fragmentation pathways for the chalcone molecular ion.

-

Cleavage 1 (Retro-Michael type): The most characteristic fragmentation involves cleavage of the bonds alpha to the carbonyl group, leading to the loss of the substituted benzoyl group ([RingA-CO]⁺) or the cinnamaldehyde-type fragment ([RingB-CHO]⁺).

-

Cleavage 2: Direct loss of the entire A or B aromatic ring as a radical can also occur.[3]

-

Substituent Effects: The substitution pattern can direct the fragmentation. For instance, a chalcone with a substitution on the 2-position of Ring A may preferentially lose a substituted styryl radical.[9]

Integrated Spectroscopic Analysis: A Validated Workflow

No single technique provides the complete picture. True structural confidence is achieved by integrating the data from IR, NMR, and MS. Each technique validates the others, creating a self-consistent and defensible structural assignment.

Caption: A logical workflow for the comprehensive spectroscopic analysis of chalcones.

References

-

Evranos Aksöz, B., & Ertan, M. (2011). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 36(4), 205-213. Link

-

The Royal Society of Chemistry. (2022). Synthesis of chalcone: Supplementary Information. Link

-

ResearchGate. 1H and13C NMR spectra of 4,4′-substituted chalcones. Link

-

ResearchGate. (2019). Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. Link

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 512-523. Link

-

MDPI. (2024). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. Molecules, 29(10), 2289. Link

-

Borane, N., et al. (2021). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry, 12(3), 268-274. Link

-

Kadhim, W. N., & Al-Adili, A. J. (2023). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry, 39(5). Link

-

Demir, Y., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 8(29), 25821-25845. Link

-

MDPI. (2024). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 25(3), 1836. Link

-

Hayamizu, K., et al. (1989). 1 H and 13 C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry, 27(9), 899-900. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637760, Chalcone. Link

-

Rahman, A. F. M. M., et al. (2017). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). Journal of The American Society for Mass Spectrometry, 28(7), 1344-1351. Link

-

ResearchGate. (2020). FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii). Link

Sources

- 1. basjsci.edu.iq [basjsci.edu.iq]

- 2. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide for the Initial Biological Activity Screening of Dimethoxychalcones

Abstract

Dimethoxychalcones, a subclass of flavonoids, represent a promising scaffold in drug discovery, with demonstrated potential across oncology, inflammation, and age-related diseases.[1][2] This guide provides a comprehensive, field-proven framework for the initial biological screening of novel dimethoxychalcone analogues. We eschew a rigid, one-size-fits-all template in favor of a logical, tiered screening cascade that begins with cost-effective in silico predictions to prioritize candidates and progresses to robust in vitro assays to validate activity. The protocols detailed herein are designed to be self-validating systems, incorporating essential controls and explaining the causal logic behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently identify and characterize the therapeutic potential of this versatile chemical class.

Introduction: The Rationale for Screening Dimethoxychalcones

Chalcones are open-chain flavonoids abundant in medicinal and edible plants, forming the biosynthetic precursors to all other flavonoids.[3][4] Their core 1,3-diphenyl-2-propen-1-one structure is a "privileged scaffold" in medicinal chemistry, amenable to substitution that can profoundly modulate biological activity.[5] The addition of methoxy groups, creating dimethoxychalcones (DMCs), has been shown to enhance potency and confer specific activities, including:

-

Anticancer and Senolytic Effects: 4,4'-dimethoxychalcone (DMC) induces a specialized form of cell death called ferroptosis in cancer cells and selectively eliminates senescent cells, which are implicated in aging and age-related diseases.[1] It can also induce cell cycle arrest by increasing reactive oxygen species (ROS).[6]

-

Autophagy Induction and Longevity: Certain DMCs are potent inducers of autophagy, a cellular recycling process crucial for homeostasis.[7][8] This mechanism is linked to lifespan extension in multiple model organisms and cardioprotective effects.[7][9]

-

Anti-inflammatory Properties: Like many flavonoids, DMCs are being investigated for their ability to modulate inflammatory pathways, a key factor in numerous chronic diseases.[2][10]

-

Antioxidant Activity: The chalcone backbone possesses inherent antioxidative properties, which can be tuned by its substitution pattern.[7][11]

Given this spectrum of activity, a systematic screening approach is critical to efficiently identify the most promising therapeutic application for a novel dimethoxychalcone candidate.

The Screening Cascade: A Strategy for Efficient Discovery

Effective drug screening is not a random collection of assays but a logical progression designed to answer key questions sequentially, saving time and resources. Our proposed cascade prioritizes high-throughput, cost-effective methods first to triage compounds before committing to more complex, resource-intensive biological assays.

Caption: The Dimethoxychalcone Screening Cascade.

Part 1: In Silico Profiling – The Predictive Start

Before synthesizing or purchasing a compound, computational tools can predict its viability as a drug candidate. This in silico phase is a crucial, cost-effective first pass to eliminate compounds with predicted poor safety profiles or target interactions.[12][13]

ADMET Prediction: Assessing "Drug-Likeness"

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for weeding out compounds likely to fail in later stages.[14] Numerous open-access web servers can provide these predictions with high accuracy.[15]

Workflow Rationale: The goal is to identify potential liabilities early. A compound that is highly potent in vitro is useless if it cannot be absorbed by the body, is rapidly metabolized, or is toxic. Using multiple prediction tools is recommended to build confidence in the results.[15]

Recommended Tools:

-

SwissADME: Provides a comprehensive analysis of pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

-

pkCSM: Predicts a wide range of ADMET properties, including toxicity endpoints like hepatotoxicity and skin sensitization.

Data Summary Table (Hypothetical Data for a Candidate DMC):

| Parameter | Predicted Value | Interpretation | Recommendation |

| Absorption | |||

| GI Absorption | High | Likely well-absorbed orally. | Proceed |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. | Note for CNS applications |

| Distribution | |||

| VDss (L/kg) | 0.8 | Moderate distribution into tissues. | Proceed |

| Metabolism | |||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions. | Proceed |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. | Flag for future testing |

| Excretion | |||

| Total Clearance | 0.5 L/hr/kg | Moderate clearance rate. | Proceed |

| Toxicity | |||

| AMES Toxicity | No | Unlikely to be mutagenic. | Proceed |

| Hepatotoxicity | No | Low risk of liver toxicity. | Proceed |

Molecular Docking: Predicting Target Engagement

Based on the known activities of chalcones, we can perform molecular docking simulations to predict the binding affinity of our DMC candidate to key protein targets.[5][11] This helps to form a hypothesis about its mechanism of action.

Workflow Rationale: Docking provides a binding energy score (kcal/mol) and visualizes the binding pose of the ligand within the protein's active site.[16] This allows us to predict whether the DMC is likely to inhibit the protein's function. We select targets based on the established pharmacology of related chalcones.[5][17]

Key Potential Targets & PDB IDs:

-

Anticancer: Hsp90 (PDB: 2XAB)[18], Tubulin (PDB: 1SA0), ALDH1A3 (PDB: 5LSL)[6]

-

Anti-inflammatory: COX-2 (PDB: 5IKR), 5-LOX (PDB: 3V99)

-

Senolytic/Aging: Ferrochelatase (FECH) (PDB: 2QD1)[1]

Sources

- 1. Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rest-dspace.ucuenca.edu.ec [rest-dspace.ucuenca.edu.ec]

- 4. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Flavonoid 4,4'-dimethoxychalcone suppresses cell proliferation via dehydrogenase inhibition and oxidative stress aggravation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4,4'Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. journalajrb.com [journalajrb.com]

- 11. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. drugpatentwatch.com [drugpatentwatch.com]

- 15. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. thepharmajournal.com [thepharmajournal.com]

- 17. Molecular docking studies and biological evaluation of chalcone based pyrazolines as tyrosinase inhibitors and potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Discovery of 2',4'-dimethoxychalcone as a Hsp90 inhibitor and its effect on iressa-resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Isolation, and Characterization of Dimethoxychalcone Compounds

Introduction: The burgeoning therapeutic potential of dimethoxychalcones

Dimethoxychalcones, a subclass of chalcones, are naturally occurring bioactive compounds that have garnered significant attention within the scientific community. These open-chain flavonoids, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are widely distributed in the plant kingdom. Their diverse pharmacological activities, including anticancer, antioxidant, neuroprotective, and anti-inflammatory properties, position them as promising candidates for drug discovery and development. This guide provides an in-depth exploration of the natural sources of dimethoxychalcone compounds, detailed methodologies for their extraction and purification, and a comprehensive overview of their biological significance, tailored for researchers, scientists, and drug development professionals.

Part 1: Natural Sources of Dimethoxychalcone Compounds

A variety of plant species across different families have been identified as rich sources of dimethoxychalcone compounds. The specific substitution patterns of the methoxy groups on the chalcone backbone vary depending on the plant source, leading to a diverse array of derivatives with unique biological activities.

Key Plant Genera and Species

Several genera are particularly noteworthy for their production of dimethoxychalcones. These include, but are not limited to, Chromolaena, Angelica, Syzygium, and Polygonum.

| Plant Species | Family | Dimethoxychalcone Compound(s) Identified | Reference(s) |

| Chromolaena tacotana | Asteraceae | 2′,4-dihydroxy-4′,6′-dimethoxychalcone | [1][2] |

| Angelica keiskei koidzumi (Ashitaba) | Apiaceae | 4,4′-dimethoxychalcone (DMC) | [3][4] |

| Syzygium balsameum | Myrtaceae | 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | [5] |

| Syzygium samarangense (Wax Jambu) | Myrtaceae | Dimethyl Cardamonin (DMC), 2′,4′-dihydroxy-6-methoxy-3,5-dimethylchalcone | [6][7] |

| Polygonum lapathifolium (Pale Persicaria) | Polygonaceae | 2',4'-dihydroxy-3',6'-dimethoxychalcone | [8] |

| Piper methysticum (Kava) | Piperaceae | Flavokavain B (6′-hydroxy-2′,4′-dimethoxychalcone) | [1] |

Part 2: Extraction, Isolation, and Structural Elucidation

The successful isolation and characterization of dimethoxychalcones from their natural sources is a multi-step process that requires careful optimization of extraction and chromatographic techniques, followed by rigorous spectroscopic analysis for structural confirmation.

General Workflow for Isolation and Identification

The following workflow represents a generalized approach for the isolation and identification of dimethoxychalcone compounds from plant materials. The specific solvents and chromatographic conditions may require optimization based on the target compound and the plant matrix.

Caption: Generalized workflow for the isolation and characterization of dimethoxychalcones.

Detailed Experimental Protocols

-

Plant Material Preparation : Collect and authenticate the desired plant material. The plant material should be shade-dried at room temperature and then pulverized into a coarse powder.[8]

-

Solvent Extraction : Macerate the powdered plant material in a suitable organic solvent, such as methanol or dichloromethane, at room temperature for an extended period (e.g., 48 hours).[8] The process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration : Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Column Chromatography : Subject the crude extract to column chromatography over silica gel.

-

Elution Gradient : Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection and Monitoring : Collect the eluate in fractions and monitor the separation process using Thin Layer Chromatography (TLC). Visualize the spots on the TLC plates under UV light or by using a suitable staining reagent.

-

Further Purification : Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), if necessary, to obtain the pure compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : Record the UV-Vis spectrum of the isolated compound in a suitable solvent (e.g., methanol). The absorption maxima (λmax) provide information about the electronic transitions within the molecule, which is characteristic of the chalcone skeleton.[1]

-

Infrared (IR) Spectroscopy : Obtain the IR spectrum to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[8]

-

Mass Spectrometry (MS) : Utilize mass spectrometry, often with a high-resolution technique like ESI-MS, to determine the exact molecular weight and molecular formula of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Employ a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure of the dimethoxychalcone, including the substitution pattern of the methoxy and hydroxyl groups on the aromatic rings.[1][5]

Part 3: Biological Activities and Therapeutic Potential

Dimethoxychalcone compounds exhibit a wide range of biological activities, making them attractive molecules for drug development. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Activity

Several dimethoxychalcones have demonstrated potent anticancer properties. For instance, 2′,4-dihydroxy-4′,6′-dimethoxychalcone isolated from Chromolaena tacotana has been shown to inhibit the growth of breast cancer cells by inducing autophagy and mitochondrial apoptosis.[1][2] Dimethyl Cardamonin (DMC) from Syzygium samarangense is predicted to inhibit lung cancer cell proliferation by targeting HDAC1 protein.[7]

Caption: Simplified pathway of anticancer action for some dimethoxychalcones.

Neuroprotective and Anti-inflammatory Effects

2',3'-Dihydroxy-4',6'-dimethoxychalcone has shown significant neuroprotective effects against glutamate-induced excitotoxicity.[9] This activity is mediated through the activation of the Nrf2-ARE signaling pathway, which upregulates antioxidant genes.[9] The same compound has also demonstrated potent anti-inflammatory properties in murine models.[9]

Senolytic and Anti-aging Properties

4,4′-dimethoxychalcone (DMC) from Angelica keiskei koidzumi has been identified as a senolytic compound, selectively eliminating senescent cells by inducing ferritinophagy, a type of autophagy that degrades ferritin, leading to an increase in the labile iron pool and subsequent ferroptosis.[3] This compound has also been shown to promote longevity in various species through the induction of autophagy.[4][10]

Conclusion and Future Perspectives

The diverse array of dimethoxychalcone compounds found in nature represents a valuable resource for the discovery of new therapeutic agents. The methodologies for their extraction, isolation, and characterization are well-established, enabling researchers to efficiently identify and study these promising molecules. Further research into the specific mechanisms of action and structure-activity relationships of different dimethoxychalcone derivatives will be crucial for translating their therapeutic potential into clinical applications. The continued exploration of the plant kingdom is likely to unveil novel dimethoxychalcones with unique and potent biological activities, paving the way for the development of next-generation pharmaceuticals.

References

-

García-C, C. A., et al. (2023). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. MDPI. [Link]

-

Zhang, L., et al. (2023). Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy. PMC. [Link]

-

Parul, M. R., et al. (n.d.). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. Journal of Pharmaceutical Research International. [Link]

-

García-C, C. A., et al. (2023). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. MDPI. [Link]

-

Carmona-Gutierrez, D., et al. (2019). The flavonoid 4,4'-dimethoxychalcone promotes autophagy-dependent longevity across species. Nature Communications. [Link]

-

Abdellatif, M., et al. (2023). 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis. PMC. [Link]

-

Shao, Y., et al. (2011). Cytotoxic chalcones and antioxidants from the fruits of a Syzygium samarangense (Wax Jambu). PMC. [Link]

-

S., A. N., et al. (2022). Bioinformatics Study: Syzygium samarangense Leaves Chalcone Extract as Lung Cancer Proliferation Inhibitor. Biointerface Research in Applied Chemistry. [Link]

-

ResearchGate. (2019). 4,4'-Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects. ResearchGate. [Link]

-

ResearchGate. (n.d.). 4,4′-dimethoxychalcone promotes autophagy and cardioprotection in mice... ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Plants | Free Full-Text | Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis [mdpi.com]

- 3. Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The flavonoid 4,4'-dimethoxychalcone promotes autophagy-dependent longevity across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iomcworld.com [iomcworld.com]

- 6. Cytotoxic chalcones and antioxidants from the fruits of a Syzygium samarangense (Wax Jambu) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Chalcone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Chalcone Scaffold - More Than Just a Pretty Color

Chalcones, bearing the characteristic 1,3-diaryl-2-propen-1-one framework, represent a class of organic compounds that have captivated chemists and pharmacologists for decades.[1][2] Their name, derived from the Greek "chalcos" for bronze, hints at their often vibrant colors, but their true value lies in their privileged structure.[1] This scaffold is a biosynthetic precursor to all flavonoids and is found widely in edible plants.[3][4] More importantly, it serves as a versatile template in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][5][6]

The convenient synthesis of chalcones, most commonly via the Claisen-Schmidt condensation, allows for extensive structural diversification.[1][3] However, this synthetic accessibility places an even greater burden on the analytical chemist. The introduction of novel substituents, the potential for isomerism, and the need to unequivocally confirm the final structure are paramount for meaningful structure-activity relationship (SAR) studies and further drug development.

This guide eschews a simple checklist approach. Instead, it provides an in-depth, logic-driven workflow for the structural elucidation of new chalcone derivatives. We will explore the causality behind our instrumental choices, demonstrating how a multi-spectroscopic approach forms a self-validating system to deliver an unambiguous structural assignment, from initial functional group identification to the definitive three-dimensional arrangement in space.

Chapter 1: The Strategic Workflow - An Integrated Approach

The elucidation of a new chemical entity is never reliant on a single technique. It is a puzzle solved by assembling complementary pieces of information. For a novel chalcone derivative, the process is an iterative and interconnected workflow where each analysis provides clues that inform the next experiment. The goal is to move from a general understanding of the molecular framework to a precise, validated structure.

Figure 1: A logical workflow for the structural elucidation of a novel chalcone.

Chapter 2: The First Glimpse - UV-Vis and IR Spectroscopy

Before delving into the complexities of nuclear magnetic resonance, simpler techniques can rapidly confirm the presence of the core chalcone chromophore and its key functional groups.

UV-Visible Spectroscopy: Probing the Conjugated System

The α,β-unsaturated ketone system linking two aromatic rings creates an extensive conjugated π-system, which is the defining feature of a chalcone. UV-Vis spectroscopy directly probes the electronic transitions within this system.

-

Causality: The absorption of UV-Vis light promotes electrons from a π bonding orbital to a π* anti-bonding orbital (π → π) and from a non-bonding orbital (on the carbonyl oxygen) to a π anti-bonding orbital (n → π*). The extent of conjugation dictates the energy required for these transitions; more extensive conjugation lowers the energy gap, resulting in absorption at longer wavelengths (a bathochromic or "red" shift).

-

Characteristic Spectra: Chalcones typically exhibit two major absorption bands.[7]

-

Band I: A very intense band appearing at longer wavelengths (typically 340–390 nm), arising from the π → π* transition of the entire cinnamoyl system.[7][8]

-

Band II: A less intense band at shorter wavelengths (typically 220–270 nm), corresponding to the π → π* transition associated with the benzoyl moiety.[7][8]

-

The position and intensity of these bands are highly sensitive to the electronic nature of substituents on the aromatic rings and the polarity of the solvent. For instance, adding an electron-donating group (e.g., -OCH₃) to the B-ring extends conjugation and causes a bathochromic shift in Band I.[9]

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of the purified chalcone derivative (typically 1x10⁻⁴ to 1x10⁻⁵ M).

-

Calibration: Calibrate the spectrophotometer using the pure solvent as a blank.

-

Data Acquisition: Scan the sample solution over a range of approximately 200-600 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) for Band I and Band II. The presence of a strong absorption band above 300 nm is a primary indicator of the chalcone scaffold.[7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful and rapid tool for identifying the fundamental building blocks of the chalcone molecule. It provides direct evidence for the presence of the critical carbonyl group and the trans-alkene bridge.

-

Causality: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). The frequency of vibration depends on the bond strength and the masses of the connected atoms.

Data Presentation: Key IR Absorptions for Chalcones

| Vibrational Mode | Typical Frequency (cm⁻¹) | Significance & Notes |

| C=O Stretch (Carbonyl) | 1630 - 1680 | Strong, sharp absorption. This is a hallmark of the chalcone structure. Its position is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with both the double bond and the A-ring. |

| C=C Stretch (Alkenyl) | 1580 - 1625 | Medium to strong absorption. Often appears close to or overlapping with the aromatic C=C stretches. |

| C=C Stretches (Aromatic) | 1450 - 1600 | Multiple bands of varying intensity, confirming the presence of the phenyl rings. |

| =C-H Bend (trans-alkene) | 960 - 980 | Strong, characteristic absorption. The presence of this band is compelling evidence for the trans configuration of the double bond. |

| C-H Stretches (Aromatic) | 3010 - 3100 | Medium to weak absorptions. |

| C-H Stretches (Alkenyl) | 3020 - 3080 | Medium to weak absorptions, often overlapping with aromatic C-H stretches. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: With a clean ATR crystal, perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid, purified chalcone powder directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Collection: Collect the sample spectrum (typically 16-32 scans are co-added for a good signal-to-noise ratio).

-

Analysis: Process the spectrum (baseline correction, if necessary) and identify the key vibrational bands as detailed in the table above.

Chapter 3: The Blueprint - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and, crucially, the connectivity between atoms. For chalcones, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.[10]

¹H NMR: Mapping the Protons

-

The Ethylenic Protons (Hα and Hβ): These are the most diagnostic protons in the ¹H NMR spectrum.

-

Chemical Shift: They appear as two distinct doublets in the region of δ 6.9-8.1 ppm.[11] The proton β to the carbonyl (Hβ) is deshielded by the phenyl B-ring and typically resonates further downfield than the proton α to the carbonyl (Hα).

-

Coupling Constant (J): The key diagnostic feature is the large coupling constant between Hα and Hβ, which is typically 15-16 Hz .[12] This large J-value is characteristic of a trans relationship between the two protons and provides definitive proof of the stereochemistry of the double bond.

-

-

Aromatic Protons: These protons typically appear as a complex series of multiplets between δ 6.9-8.5 ppm, depending on the substitution patterns of rings A and B.

-

Substituent Protons: Protons from substituent groups (e.g., -OCH₃ at ~δ 3.8-4.0 ppm) will appear in their characteristic regions.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): This is the most downfield signal, typically appearing between δ 186-197 ppm .[11] Its exact position is sensitive to substituents on the A-ring.

-

Ethylenic Carbons (Cα and Cβ): These appear between δ 116-146 ppm .[11] Cβ is generally further downfield than Cα.

-

Aromatic Carbons: These resonate in the region of δ 110-165 ppm . Quaternary carbons (those without attached protons) are typically weaker in intensity.

Data Presentation: Characteristic NMR Chemical Shifts for the Chalcone Core

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| C=O | N/A | 186 - 197 | Most downfield carbon signal. |

| Cα | ~7.3 - 7.8 (Doublet) | 116 - 128 | Coupled to Hβ. |

| Cβ | ~7.6 - 8.1 (Doublet) | 137 - 146 | Coupled to Hα. |

| Aromatic C-H | ~6.9 - 8.5 (Multiplets) | 115 - 135 | Region depends heavily on substituents. |

| Aromatic C-quat | N/A | 120 - 165 | Weaker signals, includes ipso-carbons. |

2D NMR: Connecting the Pieces

While 1D NMR identifies the fragments, 2D NMR establishes how they are connected. This is a self-validating system; the correlations must be internally consistent to support a proposed structure.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment shows which protons are spin-spin coupled (typically through 2-3 bonds). For a chalcone, the most crucial cross-peak will be between Hα and Hβ , confirming their connectivity. It also helps trace the coupling networks within the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of protonated carbons. For example, the signal for Hα in the ¹H dimension will correlate to the signal for Cα in the ¹³C dimension.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall structure of a novel derivative. It shows correlations between protons and carbons over two to three bonds. This allows us to piece the entire molecular puzzle together.

Sources

- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. jetir.org [jetir.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]

- 7. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent [mdpi.com]

- 10. basjsci.edu.iq [basjsci.edu.iq]

- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 12. researchgate.net [researchgate.net]

physicochemical properties of 4,4'-dimethoxychalcone

An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-Dimethoxychalcone

Foreword: A Molecule of Versatility and Potential

In the landscape of medicinal chemistry and materials science, chalcones represent a privileged scaffold. These α,β-unsaturated ketones, precursors to the vast family of flavonoids, are renowned for their synthetic accessibility and diverse biological activities. Among them, 4,4'-Dimethoxychalcone ((E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one) emerges as a compound of significant interest. Its symmetrical methoxy substitutions on both phenyl rings modulate its electronic properties and bioavailability, making it a valuable subject of study for applications ranging from anti-inflammatory and antioxidant agents to probes for chemical biology.[1][2]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core . We move beyond a simple recitation of data, instead focusing on the causality behind experimental choices and the logic of analytical workflows. The protocols described herein are designed to be self-validating, providing a robust framework for the synthesis, purification, and characterization of this versatile molecule.

Synthesis and Purification: The Claisen-Schmidt Condensation

The most reliable and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation. This base-catalyzed aldol condensation provides a direct and efficient route to the chalcone backbone.[3] The choice of a strong base, like sodium hydroxide (NaOH), is critical as it facilitates the deprotonation of the α-carbon of the acetophenone, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.

The causality is clear: the reaction's success hinges on the generation of the nucleophilic enolate from 4-methoxyacetophenone, which then undergoes condensation with 4-methoxybenzaldehyde. The subsequent dehydration step is typically spontaneous under the reaction conditions, driven by the formation of a highly stable, conjugated system that extends across the entire molecule. This extended conjugation is responsible for the compound's characteristic pale yellow color.

Experimental Protocol: Synthesis via Grinding

A solvent-free grinding method is presented here as a green chemistry approach that minimizes waste and often reduces reaction times.[4][5]

-

Reagent Preparation: In a ceramic mortar, combine 4-methoxyacetophenone (1.0 eq), 4-methoxybenzaldehyde (1.0 eq), and powdered sodium hydroxide (1.2 eq).

-

Grinding: Using a pestle, grind the solid mixture vigorously at room temperature. The mixture will typically become sticky or paste-like as the reaction proceeds. Continue grinding for 15-30 minutes. The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, add cold distilled water to the mortar and triturate the solid mass. This step dissolves the inorganic base (NaOH) and any water-soluble impurities.

-

Isolation: Collect the crude solid product by suction filtration using a Büchner funnel. Wash the solid thoroughly with several portions of distilled water until the filtrate is neutral.

-

Purification: The key to obtaining high-purity 4,4'-dimethoxychalcone lies in recrystallization. Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of hot 95% ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified pale yellow crystals by suction filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected product is a pale yellow crystalline solid.[1][6]

Spectroscopic and Structural Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized molecule. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 4,4'-dimethoxychalcone, the trans-configuration of the α,β-double bond is confirmed by a large coupling constant (J ≈ 15 Hz) between the vinylic protons.[7]

-

Expected Signals (in CDCl₃):

-

~3.8-3.9 ppm: Two sharp singlets, each integrating to 3H, corresponding to the two magnetically non-equivalent methoxy (-OCH₃) groups.

-

~6.9-7.0 ppm: A doublet (2H) for the ortho-protons to the methoxy group on the benzaldehyde-derived ring (Ring B).

-

~7.4-7.6 ppm: A doublet (1H, J ≈ 15 Hz) for the α-proton (Hα).

-

~7.5-7.7 ppm: A doublet (2H) for the meta-protons to the methoxy group on the benzaldehyde-derived ring (Ring B).

-

~7.7-7.9 ppm: A doublet (1H, J ≈ 15 Hz) for the β-proton (Hβ).

-

~7.9-8.1 ppm: A doublet (2H) for the ortho-protons to the carbonyl group on the acetophenone-derived ring (Ring A).

-

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule.

-

Expected Signals (in CDCl₃):

-

~55.5 ppm: Two signals for the two methoxy carbons.

-

~114-115 ppm: Signals for the ortho-carbons on Ring A and Ring B.

-

~120-130 ppm: Signals for the vinylic α-carbon and the remaining aromatic carbons.

-

~130-132 ppm: Signals for the substituted aromatic carbons.

-

~143-145 ppm: Signal for the vinylic β-carbon.

-

~163-165 ppm: Signals for the aromatic carbons attached to the methoxy groups.

-

~188-190 ppm: The characteristic downfield signal for the carbonyl carbon (C=O).[6]

-

-

Protocol for NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[8][9]

-

Processing: Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to TMS at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Characteristic Absorption Bands:

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy groups.

-

~1650-1670 cm⁻¹: A strong, sharp absorption band characteristic of the conjugated ketone (C=O) stretching vibration. This is a key diagnostic peak for the chalcone scaffold.[6][10]

-

~1580-1600 cm⁻¹: A strong band for the C=C stretching of the enone system and the aromatic rings.

-

~1250 cm⁻¹ and ~1030 cm⁻¹: Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether (methoxy) groups, respectively.

-

Protocol for FTIR Analysis (KBr Pellet)

-

Sample Preparation: Mix ~1-2 mg of the dry sample with ~100-200 mg of dry, powdered potassium bromide (KBr). Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

-

Expected Fragmentation: For 4,4'-dimethoxychalcone (MW = 268.31 g/mol ), the mass spectrum should show a prominent molecular ion peak [M]⁺ at m/z 268. The primary fragmentation pathway for chalcones involves cleavage at the bonds flanking the carbonyl group.[11]

-

[M]⁺: m/z 268

-

[M - CH₃]⁺: m/z 253 (loss of a methyl radical from a methoxy group)

-

[C₉H₉O₂]⁺: m/z 149 (fragment corresponding to the 4-methoxybenzoyl cation)

-

[C₉H₉O]⁺: m/z 133 (fragment corresponding to the 4-methoxystyryl cation)

-

Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like chloroform or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any minor impurities before it enters the mass spectrometer.

-

Analysis: Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is directly related to the extent of its conjugated π-system.

-

Expected Absorption Bands: Chalcones typically exhibit two major absorption bands.[3][4]

-

Band I (λmax ~340-380 nm): Corresponds to the π → π* transition involving the entire cinnamoyl system (benzoyl group + α,β-unsaturated bridge).

-

Band II (λmax ~240-270 nm): Corresponds to the π → π* transition associated with the benzoyl group (Ring A).

-

Protocol for UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol). Perform serial dilutions to obtain a final concentration in the low µM range (e.g., 1-10 µM).

-

Analysis: Record the absorption spectrum from approximately 200 to 500 nm using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

Solid-State and Thermal Properties

Single-Crystal X-ray Diffraction

Thermal Analysis (DSC & TGA)

Thermal analysis is crucial for determining the stability, purity, and phase behavior of a compound.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For 4,4'-dimethoxychalcone, a DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The onset of this peak is typically reported as the melting temperature, and the area under the peak corresponds to the enthalpy of fusion. A sharp, well-defined peak is indicative of high purity.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is vital for determining the thermal stability and decomposition profile. A TGA curve for 4,4'-dimethoxychalcone would show a stable baseline (no mass loss) up to its decomposition temperature, at which point a sharp drop in mass would occur.

Protocol for Thermal Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the dried crystalline sample into an aluminum DSC pan or a ceramic TGA pan.

-

DSC Analysis: Place the pan in the DSC cell. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature above its melting point (e.g., 25 °C to 150 °C).

-

TGA Analysis: Place the pan in the TGA furnace. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C) to observe the complete decomposition profile.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for 4,4'-dimethoxychalcone based on compiled literature and analytical principles.

| Property | Value | Source(s) |

| IUPAC Name | (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one | [6] |

| CAS Number | 2373-89-9 | |

| Molecular Formula | C₁₇H₁₆O₃ | [6] |

| Molecular Weight | 268.31 g/mol | [6][12] |

| Appearance | Pale yellow to yellow crystalline solid | [1] |

| Melting Point (°C) | 101 - 106 | [13] |

| Solubility | Soluble in DMSO, Chloroform | [12] |

| ¹³C NMR (C=O peak) | ~188-190 ppm | [6] (Predicted) |

| FTIR (C=O stretch) | ~1650-1670 cm⁻¹ | [6][10] (General) |

| UV-Vis (λmax, Band I) | ~340-380 nm | [3][4] (General) |

Conclusion

The physicochemical characterization of 4,4'-dimethoxychalcone is a multi-faceted process that relies on a synergistic combination of synthetic chemistry and advanced analytical techniques. Its synthesis via Claisen-Schmidt condensation is efficient, and its structure can be unequivocally confirmed through a suite of spectroscopic methods including NMR, FTIR, and MS. While specific solid-state and thermal data require experimental determination, established protocols and data from analogous structures provide a strong predictive framework. A thorough understanding of these properties is the foundational first step for any researcher aiming to unlock the full potential of this promising molecule in drug discovery and materials science.

References

-

SpectraBase. (n.d.). 4,4'-Dimethoxychalcone. Retrieved from SpectraBase. [Link]

-

Shettigar, V., Teh, J. B.-J., Fun, H.-K., Razak, I. A., Patil, P. S., & Dharmaprakash, S. M. (2006). 3,4-Dimethoxychalcone. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4646–o4647. [Link]

-

ResearchGate. (n.d.). The specific fragmentation process of chalcone flavonoids. Retrieved from ResearchGate. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA). Retrieved from TA Instruments. [Link]

-

American Elements. (n.d.). 4,4'-Dimethoxychalcone. Retrieved from American Elements. [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from IIT Kanpur. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of 4,4′-substituted chalcones. Retrieved from ResearchGate. [Link]

-

SpectraBase. (n.d.). 4,4'-Dimethoxychalcone - [13C NMR] - Spectrum. Retrieved from SpectraBase. [Link]

-

ResearchGate. (n.d.). UV-Vis spectrum of chalcones series. Retrieved from ResearchGate. [Link]

-

MDPI. (2020). X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Retrieved from MDPI. [Link]

-

Hayamizu, K., Yanagisawa, M., Ishii, T., Yabe, A., Yamamoto, O., Nakayama, M., & Hayashi, A. (1989). 1H and 13C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry, 27(9), 899-900. [Link]

-

UCLouvain. (n.d.). Fragmentation pathways of chalcones, dihydrochalcones and flavanones. Retrieved from UCLouvain. [Link]

-

SpringerLink. (n.d.). Differential Thermal Analysis and Differential Scanning Calorimetry. Retrieved from SpringerLink. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4,4'-DIMETHOXYCHALCONE(2373-89-9) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. Differential Thermal Analysis and Differential Scanning Calorimetry [ebrary.net]

- 6. americanelements.com [americanelements.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. 4,4'-Dimethoxychalcone, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

understanding the role of 4,4'-dimethoxychalcone in autophagy

An In-depth Technical Guide to the Role of 4,4'-Dimethoxychalcone in Autophagy

Abstract

4,4'-Dimethoxychalcone (DMC), a naturally occurring flavonoid, has emerged as a significant modulator of autophagy, a fundamental cellular process of degradation and recycling. This guide provides a comprehensive technical overview of the mechanisms through which DMC induces autophagy and explores the therapeutic implications of this activity. We will delve into the core signaling pathways, the intricate crosstalk with other cellular processes like apoptosis, and provide detailed experimental protocols for researchers investigating its effects. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of DMC's role in cellular homeostasis and disease.

Introduction to Chalcones and Autophagy

Chalcones are a class of aromatic ketones that serve as biosynthetic precursors for all flavonoids, a diverse group of secondary plant metabolites.[1] Characterized by a 1,3-diphenyl-2-propen-1-one backbone, these compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Among these, 4,4'-dimethoxychalcone (DMC) has garnered significant attention for its potent ability to modulate autophagy.

Autophagy is an evolutionarily conserved catabolic pathway essential for maintaining cellular homeostasis. It involves the sequestration of cytoplasmic components—such as misfolded proteins and damaged organelles—within double-membraned vesicles called autophagosomes. These vesicles then fuse with lysosomes to form autolysosomes, where the cargo is degraded and recycled. This process is critical for cellular adaptation to stress, quality control, and the regulation of lifespan. The modulation of autophagy is a promising strategy for addressing a range of pathologies, including cancer, neurodegenerative diseases, and age-related disorders.

4,4'-Dimethoxychalcone: A Potent Inducer of Autophagic Flux

The primary evidence establishing DMC as an autophagy modulator comes from its consistent induction of autophagic flux across multiple biological systems, from yeast to mice.[3][4] Autophagic flux refers to the entire dynamic process of autophagy, from autophagosome formation to lysosomal degradation. A mere increase in autophagosome numbers can be ambiguous, indicating either autophagy induction or a blockage in the final degradation step. Therefore, rigorous assessment of the complete pathway is crucial.

Key experimental observations supporting DMC's role as an autophagy inducer include:

-

Increased LC3-II Conversion: Upon autophagy induction, the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membrane.[5] Treatment with DMC consistently leads to a significant increase in the LC3-II/LC3-I ratio, a hallmark of autophagosome formation.[6] However, this marker alone is insufficient and must be interpreted with caution, as a block in lysosomal degradation can also cause LC3-II to accumulate.[7]

-

Formation of LC3 Puncta: Immunofluorescence microscopy reveals the redistribution of LC3 from a diffuse cytoplasmic pattern to distinct punctate structures, representing the localization of LC3-II to autophagosomes. DMC treatment robustly increases the number of these LC3 puncta per cell.

-

Degradation of p62/SQSTM1: The protein p62 (sequestosome 1) is a selective autophagy receptor that binds to ubiquitinated cargo and to LC3-II, thereby being incorporated into the autophagosome and degraded.[8][9] A decrease in p62 levels is indicative of a functional autophagic flux. Studies show that DMC treatment leads to a reduction in cellular p62 levels, confirming the completion of the autophagic process.[6]

-

Confirmation of Autophagic Flux: To definitively measure flux, experiments are conducted in the presence of lysosomal inhibitors such as bafilomycin A1 or leupeptin. These agents block the final degradation step, causing autophagosomes to accumulate. A further increase in LC3-II levels in the presence of both DMC and a lysosomal inhibitor, compared to the inhibitor alone, provides definitive evidence of enhanced autophagic flux. DMC has been shown to efficiently trigger this flux in various tissues, including the heart and liver.[10][11]

Core Mechanism of Action: An mTOR-Independent Pathway

The canonical pathway for autophagy induction involves the inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and metabolism.[12] In nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex.

Remarkably, DMC induces autophagy through a mechanism that is independent of the TORC1 kinase pathway.[3][4] This non-canonical activation is a significant finding, as it suggests alternative nodes for therapeutic intervention.

The core mechanism identified for DMC's action is the inhibition of specific GATA transcription factors .[3][4] GATA transcription factors are a family of proteins that regulate the development and function of various cell types. By inhibiting their activity, DMC initiates a pro-autophagic transcriptional program, leading to the upregulation of autophagy-related (ATG) genes and subsequent induction of the pathway. This distinct mechanism has been shown to be conserved across species, from yeast to mammals.[4]

Caption: DMC induces autophagy via an mTOR-independent mechanism by inhibiting GATA transcription factors.

Crosstalk with Apoptosis and Other Signaling Pathways

While the GATA-dependent pathway is the primary mechanism for DMC's pro-longevity and cardioprotective effects, its action in cancer cells reveals a more complex interplay with other cellular processes, particularly apoptosis (programmed cell death).

In cancer cells, DMC has been shown to:

-

Induce Endoplasmic Reticulum (ER) Stress: DMC triggers ER stress, evidenced by the upregulation of markers like p-PERK, p-IRE1, and GRP78.[6] Prolonged ER stress is a known initiator of both autophagy and apoptosis.

-

Increase Reactive Oxygen Species (ROS): The compound leads to an increase in intracellular ROS production, which can damage cellular components and serve as a signal for autophagy and apoptosis.[6]

-

Activate Mitogen-Activated Protein Kinase (MAPK) Pathways: DMC activates the Erk, JNK, and p38 MAPK pathways, which are involved in mediating cellular responses to stress.[6]

-

Disrupt Lysosomal Function: Crucially, while DMC promotes the accumulation of autophagosomes, it also appears to impair the final stages of autophagy by causing lysosomal dysfunction.[6] This is characterized by a decrease in the expression of lysosomal proteins like LAMP-1 and Cathepsin D and an increase in lysosomal pH.[6]

This disruption of the autophagic flux prevents the cell from successfully using autophagy as a survival mechanism. The accumulation of dysfunctional autophagosomes, coupled with ER stress and ROS production, ultimately pushes the cancer cell towards apoptosis. This is confirmed by the upregulation of pro-apoptotic proteins (Bax, Bim) and the cleavage of caspase-3 and PARP.[6]

Caption: Experimental workflow for a standard autophagic flux assay using a lysosomal inhibitor.

Protocol 3: Immunofluorescence for LC3 Puncta

This protocol provides visual evidence of autophagosome formation.

Causality: This method allows for the visualization and quantification of LC3 translocation to autophagosome membranes, appearing as distinct puncta within the cell.

Methodology:

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with DMC or vehicle as described previously.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Wash 3x with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with Rabbit anti-LC3B primary antibody (1:400) in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash 3x with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000) for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

-

-

Imaging: Mount coverslips onto slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.

-

Analysis: Count the number of LC3 puncta per cell in at least 50 cells per condition. An increase in the average number of puncta indicates autophagosome formation.

Conclusion

4,4'-dimethoxychalcone is a potent and mechanistically unique inducer of autophagy. Its ability to activate this fundamental cellular process via an mTOR-independent, GATA-inhibitory pathway distinguishes it from many other known autophagy modulators. This mechanism is central to its demonstrated anti-aging and cardioprotective effects. Furthermore, in the context of cancer, DMC's capacity to induce cellular stress and disrupt late-stage autophagic flux transforms autophagy from a pro-survival to a pro-death signal, highlighting its potential as an anticancer agent. The continued investigation into DMC and its derivatives offers a promising avenue for the development of novel therapeutics targeting a range of human diseases rooted in the dysregulation of cellular homeostasis.

References

-

4,4′-dimethoxychalcone promotes autophagy and cardioprotection in mice. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Du, G., et al. (2019). 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway. Pharmaceutical Biology, 57(1), 745-751. [Link]

-

Sai, K., et al. (2025). Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption. Cell Signal, 121, 111854. [Link]

-

Perez-Acle, T., et al. (2023). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. International Journal of Molecular Sciences, 24(24), 17215. [Link]

-

Madeo, F., et al. (2019). 4,4'Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects. Autophagy, 15(10), 1849-1851. [Link]

-

Carmona-Gutierrez, D., et al. (2019). The flavonoid 4,4'-dimethoxychalcone promotes autophagy-dependent longevity across species. Nature Communications, 10(1), 651. [Link]

-

Pietrocola, F., et al. (2016). 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB. The EMBO Molecular Medicine, 8(11), 1343-1345. [Link]

-

Massacesi, C., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Methods in Molecular Biology, 1388, 209-233. [Link]

-

Qu, F., et al. (2022). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. Pharmaceuticals, 15(10), 1279. [Link]

-

Zhang, H., et al. (2023). Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy. Cell & Bioscience, 13(1), 226. [Link]

-

Tadtong, S., et al. (2025). AMPK Activation by 2'-Hydroxy-2,4,5-Trimethoxychalcone Derivatives in Podocyte Cells. ChemMedChem, e202500177. [Link]

-

A summary of chalcone derivatives for their anti-proliferative effects. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

PI3K AKT mTOR Pathway (and the effects). (2020, April 27). YouTube. Retrieved January 23, 2026, from [Link]

-